molecular formula C6H8N2S2 B1177731 toxin 3, Centruroides noxius CAS No. 141322-34-1

toxin 3, Centruroides noxius

Cat. No.: B1177731
CAS No.: 141322-34-1
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Description

Overview of Scorpion Venom Research and Ion Channel Modulators

Scorpion venoms are complex cocktails of various bioactive molecules, including inorganic salts, free amino acids, and, most notably, a diverse array of peptides and proteins. nih.govfrontiersin.org These venoms have evolved over 400 million years into sophisticated arsenals used for both defense and predation. plos.org A significant focus of scorpion venom research is on peptide toxins that modulate the function of ion channels—integral membrane proteins essential for crucial physiological processes like neuronal signaling, muscle contraction, and hormone secretion. butantan.gov.br

These toxins are highly specific, targeting channels for sodium (Na+), potassium (K+), calcium (Ca2+), and chloride (Cl−). plos.orgscielo.br Toxins targeting sodium channels often modify the channel's opening and closing kinetics, while those affecting potassium channels typically act as pore blockers. nih.gov The high affinity and specificity of these toxins for their respective ion channels make them invaluable molecular tools for studying channel structure and function. nih.govontosight.ai This research has profound implications for pharmacology and medicine, as ion channels are significant drug targets. butantan.gov.brontosight.ai

Significance of Centruroides noxius in Toxinology

The Mexican scorpion, Centruroides noxius Hoffmann, is of particular significance in the field of toxinology. It is recognized as one of the most venomous scorpions in Mexico, with its venom having a potent effect on mammals. wikipedia.orgmdpi.com The venom's median lethal dose (LD50) in mice is approximately 5 micrograms per 20-gram mouse weight, highlighting its toxicity. mdpi.com

The study of C. noxius venom has led to landmark discoveries. A pivotal moment in ion channel research was the description in 1982 of Noxiustoxin (B1180526), the first scorpion toxin identified to be capable of blocking potassium channels. mdpi.com This discovery opened a new avenue of research, leading to the identification of numerous similar K+-channel-blocking components in other scorpion venoms worldwide. mdpi.com These findings were instrumental in the eventual determination of the three-dimensional molecular structure of a K+ channel. mdpi.com The venom of C. noxius is a rich source of diverse toxins, including peptides that specifically target sodium and potassium channels. plos.org

Classification of Centruroides noxius Toxins, with focus on Potassium Channel-Active Peptides

Toxins from scorpion venom that act on potassium channels (KTx) are classified into several families based on their primary amino acid sequences and disulfide bridge patterns, including the α-, β-, γ-, and κ-KTx families. nih.gov The venom of Centruroides noxius contains several well-characterized potassium channel-active peptides.

Noxiustoxin (NTX) : Also known as toxin II-11 or α-KTx 2.1, Noxiustoxin was the first short peptide from scorpion venom reported in the literature and the first K+ channel blocker to be identified. mdpi.comwikipedia.orgscispace.com It is a 39-amino-acid peptide that blocks several types of voltage-dependent K+ channels and calcium-activated K+ channels. wikipedia.org Its action is concentration-dependent and involves reversible binding to the channel. wikipedia.org Research indicates that the N-terminal segment of the toxin is crucial for its recognition of brain K+ channels. nih.gov

Ergtoxin (CnERG1) : This toxin, also designated as ɣ-KTx1.1, is a 42-amino-acid polypeptide that specifically targets hERG (human Ether-à-go-go-Related Gene) potassium channels. wikipedia.orgresearchgate.net These channels are vital in neurons, cardiac cells, and endocrine cells. wikipedia.orgresearchgate.net Ergtoxin was isolated from C. noxius venom and was found to have no sequence homology with other known toxins at the time of its discovery. researchgate.net It inhibits hERG channels with high affinity. researchgate.net The interaction is thought to depend on hydrophobic interactions with the channel pore. wikipedia.org

Cobatoxin 1 (CoTX1) : Cobatoxin 1 is a 32-residue toxin with three disulfide bridges that folds into the common α/β scaffold typical of scorpion toxins. nih.govportlandpress.comwikipedia.org It potently inhibits voltage-gated K+ channels, particularly the rat Kv1.2 subtype, and also interacts weakly with certain small-conductance Ca2+-activated K+ channels (SKCa). nih.govportlandpress.com

Toxin NameAlternative NamesFamilyAmino Acid LengthPrimary Target
NoxiustoxinNTX, Toxin II-11, α-KTx 2.1α-KTx39Voltage-dependent and Ca2+-activated K+ channels wikipedia.org
ErgtoxinCnERG1, ɣ-KTx1.1γ-KTx42hERG K+ channels wikipedia.orgnih.gov
Cobatoxin 1CoTX1α-KTx32Voltage-gated K+ channels (Kv1.2) nih.govportlandpress.com

Academic Research Landscape for Centruroides noxius Toxin 3 (Noxiustoxin/Ergtoxin)

The academic research on Noxiustoxin (often referred to as toxin II-11 in early literature) and Ergtoxin has been extensive, contributing significantly to the understanding of ion channel pharmacology. ontosight.aiwikipedia.org Noxiustoxin was first purified from the crude venom extract of C. noxius and was one of the earliest toxic peptides from this venom to be thoroughly studied. wikipedia.org Its primary structure, consisting of 39 amino acids with three disulfide bridges and an amidated C-terminus, was determined through automatic Edman degradation and chemical cleavage. wikipedia.orgscispace.comnih.gov The three-dimensional solution structure was later solved using nuclear magnetic resonance (NMR). wikipedia.org

Functional studies, such as patch-clamp assays, have demonstrated that Noxiustoxin is a high-affinity inhibitor of voltage-dependent K+ channels in lymphocytes (with a 2 nM affinity) but does not affect Ca2+-activated K+ channels in these cells. nih.gov Other studies on squid giant axons and brain synaptosomes confirmed its role as a K+ channel blocker, inducing neurotransmitter release by decreasing K+ permeability. wikipedia.orgnih.govnih.gov Research using synthetic peptides and displacement assays with radiolabeled Noxiustoxin pinpointed the N-terminal region as the key active site for channel recognition. nih.gov

Ergtoxin (CnErg1) research has focused on its highly specific interaction with hERG channels. It was isolated using a combination of gel filtration, ion-exchange chromatography, and HPLC. researchgate.net Its 42-amino-acid sequence was determined, and like Noxiustoxin, its 3D structure was solved by NMR, revealing a structure characterized by two alpha-helical segments and a triple-stranded antiparallel beta-sheet stabilized by four disulfide bridges. researchgate.netnih.gov Functional analysis has shown that Ergtoxin inhibits hERG channels with an IC50 of approximately 16 nM. researchgate.net Studies have also investigated the kinetics of this interaction, revealing that the toxin's blocking effect is incomplete, a characteristic feature of γ-KTx toxins acting on ERG channels. researchgate.net

ToxinKey Research FindingsTechniques UsedReference
Noxiustoxin (NTX)First scorpion K+ channel blocker identified. 39 amino acids, 3 disulfide bridges. Blocks voltage-gated K+ channels. N-terminus is key for binding.Chromatography, Edman Degradation, NMR, Patch-Clamp, Radioligand Binding Assay mdpi.comwikipedia.orgscispace.comnih.govnih.gov
Ergtoxin (CnERG1)Specific, high-affinity inhibitor of hERG K+ channels. 42 amino acids, 4 disulfide bridges. Incomplete block of hERG current.HPLC, Sequencing, NMR, Patch-Clamp, Circular Dichroism wikipedia.orgresearchgate.netnih.govresearchgate.net

Properties

CAS No.

141322-34-1

Molecular Formula

C6H8N2S2

Synonyms

toxin 3, Centruroides noxius

Origin of Product

United States

Isolation, Purification, and Primary Structural Characterization of Centruroides Noxius Toxin 3 Noxiustoxin/ergtoxin

Methodologies for Crude Venom Preparation

The initial step in the isolation of toxin 3 involves the collection and preparation of crude venom from Centruroides noxius scorpions. The venom is typically obtained by electrical stimulation of the scorpion's telson. nih.gov The collected venom, a complex mixture of proteins, peptides, salts, and other small molecules, is then processed to obtain a soluble fraction suitable for further purification.

A common procedure involves dissolving the crude venom in distilled water or a buffer solution, followed by centrifugation at high speeds (e.g., 15,000 rpm) to separate the soluble components from insoluble materials like mucus. scialert.netakjournals.comresearchgate.net The resulting supernatant, containing the soluble venom proteins, is then carefully collected for subsequent chromatographic separation. scialert.netakjournals.comwikipedia.org In some protocols, the venom is first dialyzed against deionized water to remove small molecules before centrifugation. mums.ac.irareeo.ac.ir

Chromatographic Purification Techniques

The purification of toxin 3 from the soluble venom fraction is a multi-step process that employs various chromatographic techniques to separate the toxin based on its physicochemical properties such as size, charge, and hydrophobicity.

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, is often the initial step in the fractionation of crude scorpion venom. scialert.netresearchgate.netnih.gov This technique separates molecules based on their size. The soluble venom is loaded onto a column packed with a porous gel matrix, such as Sephadex G-50. scispace.comresearchgate.net

Larger molecules, which are excluded from the pores of the gel beads, travel through the column more quickly and elute first. Smaller molecules, like toxin 3, can enter the pores, resulting in a longer retention time and later elution. The protein content of the eluted fractions is monitored by measuring the absorbance at 280 nm. scialert.netresearchgate.net This initial separation yields several fractions, one of which contains the toxins of interest for further purification. researchgate.netijcce.ac.ir

Table 1: Example of Gel Filtration Chromatography Parameters for Scorpion Venom

ParameterValueReference
Column MatrixSephadex G-50 scispace.com
Elution Buffer0.1 M ammonium (B1175870) acetate, pH 8.6 scialert.net
Flow Rate60-70 mL/h scialert.net
Fraction CollectionBased on UV absorption at 280 nm scialert.net

Ion-Exchange Chromatography

Fractions enriched with toxin 3 from gel filtration are further purified using ion-exchange chromatography. scialert.netresearchgate.netnih.gov This method separates molecules based on their net charge at a specific pH. Since scorpion toxins are often basic polypeptides, cation-exchange chromatography is commonly employed. researchgate.net

The venom fraction is loaded onto a column with a negatively charged matrix, such as carboxymethyl-cellulose (CM-cellulose). scispace.comresearchgate.netnih.gov Proteins with a net positive charge, including toxin 3, bind to the column. Elution is then achieved by applying a salt gradient (e.g., sodium chloride) or by changing the pH of the buffer. scialert.netunesp.br This process separates the bound proteins based on the strength of their interaction with the matrix, yielding further purified fractions. scialert.net Anionic exchange chromatography, using matrices like DEAE-sephacel, can also be used as a purification step. scialert.net

Table 2: Example of Ion-Exchange Chromatography Parameters for Scorpion Toxin Purification

ParameterValueReference
Column MatrixCarboxymethyl-cellulose scispace.comresearchgate.net
ElutionSalt gradient (e.g., NaCl) scialert.net
pHTypically controlled to ensure toxin binding scialert.net

High-Performance Liquid Chromatography (HPLC) for Homogeneity

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to achieve a homogeneous sample of toxin 3. akjournals.commums.ac.irresearchgate.netnih.govresearchgate.netresearchgate.net Reverse-phase HPLC (RP-HPLC) is particularly effective for separating peptides and proteins. ijcce.ac.ir

In this method, the partially purified toxin is injected into a column packed with a nonpolar stationary phase (e.g., C18). researchgate.net Separation is achieved by eluting with a gradient of increasing organic solvent concentration, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netresearchgate.net The high resolving power of HPLC allows for the separation of toxin 3 from any remaining closely related peptides, ensuring the final product is of high purity. researchgate.netkromasil.comthermofisher.com The purity of the isolated toxin can be confirmed by techniques like SDS-PAGE electrophoresis. mums.ac.irijcce.ac.ir Ergtoxin, a name for toxin 3, was purified to homogeneity using a C18 reverse-phase column. researchgate.net

Primary Amino Acid Sequence Determination

Once a pure sample of toxin 3 is obtained, its primary structure, the linear sequence of amino acids, is determined.

Direct Protein Sequencing Approaches

The primary method for determining the amino acid sequence of toxin 3 has been direct protein sequencing, most notably through Edman degradation. scialert.netresearchgate.netnih.govnih.govwikipedia.org This process involves the sequential removal and identification of amino acids from the N-terminus of the peptide. wikipedia.org

For noxiustoxin (B1180526), automated Edman degradation was used to determine the sequence of the first 37 amino acid residues. scispace.com To confirm the sequence and determine the positions of cysteine residues, the toxin is typically reduced and carboxymethylated before sequencing. scispace.comresearchgate.net

To obtain the complete sequence, the protein is often cleaved into smaller peptide fragments using chemical reagents like cyanogen (B1215507) bromide (which cleaves at methionine residues) or enzymes such as Staphylococcus aureus protease V8. researchgate.netresearchgate.net These fragments are then separated by HPLC and sequenced individually. researchgate.netresearchgate.net By aligning the overlapping sequences of these fragments, the full primary structure of the toxin can be reconstructed. researchgate.netresearchgate.net Mass spectrometry can also be used to confirm the molecular weight and amino acid composition. researchgate.net The primary structure of noxiustoxin consists of 39 amino acid residues. wikipedia.org

Table 3: Methods for Primary Structure Determination of Toxin 3

MethodDescriptionReference
Automated Edman Degradation Sequential removal and identification of N-terminal amino acids. scispace.comwikipedia.org
Chemical Cleavage (Cyanogen Bromide) Cleaves the peptide chain at methionine residues. scispace.comresearchgate.net
Enzymatic Digestion (e.g., V8 protease) Cleaves the peptide chain at specific amino acid residues. researchgate.netresearchgate.net
Mass Spectrometry Confirms the molecular weight and amino acid composition. researchgate.net

Enzymatic and Chemical Cleavage Strategies for Fragment Sequencing

The determination of the primary amino acid sequence of Noxiustoxin and Ergtoxin relies on a combination of automated sequencing and fragment analysis through specific cleavage methods. These strategies break the polypeptide into smaller, manageable fragments, which are then sequenced individually to reconstruct the full primary structure.

In the case of Ergtoxin, direct sequencing of the native and the reduced-carboxymethylated toxin provided the sequence for the first 30 residues. researchgate.netresearchgate.net To elucidate the complete sequence, both enzymatic and chemical cleavage methods were applied. researchgate.netresearchgate.net Enzymatic digestion was performed using Staphylococcus aureus protease V8, which yielded a peptide corresponding to positions 20 to 39. researchgate.netresearchgate.net Complementary to this, cyanogen bromide cleavage was used to generate an overlapping peptide covering positions 36 to 41. researchgate.net The sequencing of these fragments allowed for the unambiguous determination of the entire 42-amino acid primary structure of Ergtoxin. researchgate.netresearchgate.net

Table 1: Summary of Cleavage Strategies for Noxiustoxin and Ergtoxin Sequencing

Toxin Method Reagent/Enzyme Target Site Purpose Reference
Noxiustoxin Chemical Cleavage Cyanogen Bromide (CNBr) Methionine at position 30 Generation of two fragments for sequence confirmation scispace.com
Automated Sequencing Edman Degradation N-terminus Direct sequencing of the first 37 residues scispace.com
Enzymatic Treatment Carboxypeptidase Y C-terminus C-terminal amino acid analysis scispace.com
Ergtoxin Enzymatic Digestion Staphylococcus aureus protease V8 Glutamyl bonds Generation of internal peptide fragment (residues 20-39) researchgate.netresearchgate.net
Chemical Cleavage Cyanogen Bromide (CNBr) Methionine residue Generation of overlapping C-terminal fragment (residues 36-41) researchgate.net
Direct Sequencing Edman Degradation N-terminus Direct sequencing of the first 30 residues researchgate.netresearchgate.net

Disulfide Bridge Mapping and Organization

The three-dimensional structure and stability of scorpion toxins are critically dependent on the covalent linkages formed by disulfide bridges between cysteine residues. Noxiustoxin and Ergtoxin, despite both originating from C. noxius venom, exhibit different disulfide bridge patterns, which contributes to their distinct structural and functional properties.

Noxiustoxin is a member of the α-KTx subfamily of scorpion toxins and contains 39 amino acids cross-linked by three disulfide bridges. wikipedia.orgconicet.gov.ar Its specific disulfide connectivity has been determined as Cys7–Cys29, Cys13–Cys34, and Cys17–Cys36. wikipedia.org This arrangement is characteristic of short-chain scorpion toxins and is fundamental to creating the compact α/β scaffold, which consists of a short alpha-helix packed against a triple-stranded beta-sheet. wikipedia.orgrcsb.org

Ergtoxin (also known as ɣ-KTx1.1) is a slightly larger peptide of 42 amino acids and belongs to the γ-KTx family, which is characterized by the presence of four disulfide bridges. wikipedia.orgexpasy.orgnih.gov The disulfide bridge organization for Ergtoxin has been reported as Cys5-Cys23, Cys11-Cys34, and Cys20-Cys39, with a fourth bridge also described. wikipedia.org The general pattern for the ErgTx family is C1-C4, C2-C6, C3-C7, and C5-C8. expasy.org This additional cross-link provides further stability to its tertiary structure. expasy.org The determination of these pairings often involves enzymatic cleavage of the intact, folded toxin followed by mass spectrometry analysis of the resulting peptide fragments to identify which cysteine residues remain linked. uni-ulm.dercsb.orgresearchgate.net

Table 2: Disulfide Bridge Connectivity in Noxiustoxin and Ergtoxin

Toxin Number of Disulfide Bridges Disulfide Pairings Toxin Family Reference
Noxiustoxin (NTX) 3 Cys7–Cys29, Cys13–Cys34, Cys17–Cys36 α-KTx wikipedia.org
Ergtoxin (CnErg1) 4 Cys5–Cys23, Cys11–Cys34, Cys20–Cys39 (and one other) γ-KTx wikipedia.orgexpasy.org

Chemical Synthesis of Noxiustoxin and Structural Analogs

The limited availability of toxins from natural sources necessitates the development of methods for their chemical synthesis. Both total chemical synthesis and recombinant expression have been successfully applied to produce Noxiustoxin, enabling detailed structural and functional studies.

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a primary method for producing Noxiustoxin. nih.gov Researchers have synthesized two forms of the toxin: one with a C-terminal carboxylic acid and another with a C-terminal amide. nih.gov The coupling reactions were facilitated by the reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.gov Subsequent analysis through tryptic mapping and circular dichroism spectroscopy revealed that the synthetic toxin with an amidated C-terminus was identical to the native Noxiustoxin, confirming this post-translational modification in the natural peptide. wikipedia.orgnih.gov

In addition to total synthesis, recombinant DNA technology has provided an alternative route for Noxiustoxin production. nih.gov A gene coding for the toxin was constructed from synthetic oligonucleotides and expressed in E. coli as a fusion protein. nih.gov After purification, the fusion protein was cleaved with trypsin to release the recombinant Noxiustoxin, which was then purified by HPLC. nih.gov The resulting peptide was confirmed to be identical to the native toxin by amino acid analysis and N-terminal sequencing, and it demonstrated comparable binding activity to rat brain synaptosomal membranes. nih.gov

The synthesis of structural analogs and fragments is a valuable strategy for probing structure-activity relationships. To investigate the active site of Noxiustoxin, peptide fragments corresponding to the N-terminal (NTX1-9) and C-terminal (NTX30-39) regions were synthesized using the solid-phase method. nih.gov Functional assays showed that the N-terminal fragment retained biological activity, suggesting the active site is located in this portion of the molecule. nih.gov While specific structural analogs of Noxiustoxin itself are not extensively detailed in the provided context, the synthesis of analogs for other toxins from the same scorpion, such as [Pro7,Gln9]-CoTX1 for Cobatoxin 1, demonstrates a common approach to explore how specific residues contribute to toxin function. uni-ulm.dercsb.org

Table 3: Synthetic Approaches for Noxiustoxin Production

Method Strategy Key Reagents/Systems Product Purpose Reference
Chemical Synthesis Solid-Phase Peptide Synthesis (SPPS) Fmoc-chemistry, HBTU coupling agent Noxiustoxin (amidated and acid C-terminus) Produce toxin for structural/functional comparison with native form nih.gov
Solid-Phase Peptide Synthesis (SPPS) Merrifield method N- and C-terminal fragments (NTX1-9, NTX30-39) Identify the toxin's active site nih.gov
Recombinant Expression Gene Synthesis & Expression E. coli vector pCSP 105, Trypsin cleavage Recombinant Noxiustoxin Provide a scalable source of toxin for functional studies nih.gov

Three Dimensional Structural Elucidation and Dynamics of Centruroides Noxius Toxin 3 Noxiustoxin/ergtoxin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

The three-dimensional structure of Noxiustoxin (B1180526) in solution was determined using nuclear magnetic resonance (NMR) spectroscopy. rcsb.orgwikipedia.org This powerful technique allows for the characterization of protein structures in a state that closely mimics their natural environment. The process involved the collection of extensive datasets, including double-quantum-filtered two-dimensional correlation spectra (DQF-COSY), to establish through-bond and through-space proton connectivities. acs.org

For the structural calculation of Noxiustoxin, a total of 39 conformers were generated based on 572 distance restraints and 42 dihedral angle restraints. rcsb.org The high number of restraints provided a robust basis for defining the polypeptide chain's fold. The quality of the determined structure is reflected in the low average atomic root mean square deviation (RMSD) between the refined structures and their mean, which was calculated to be 0.75 Å for the backbone atoms. rcsb.org This level of precision underscores the well-defined nature of the toxin's core structure.

Characterization of the α/β Scaffold and Fold

Noxiustoxin exhibits a characteristic and highly conserved structural motif known as the cysteine-stabilized α/β scaffold. rcsb.orgresearchgate.net This fold is a hallmark of many short-chain scorpion toxins and is crucial for their stability and function. nih.gov The scaffold of Noxiustoxin consists of a short α-helix connected to a more extensive, three-stranded antiparallel β-sheet. rcsb.orgnih.gov

The secondary structure elements are arranged in a compact fashion, stabilized by a network of three disulfide bridges. wikipedia.org These covalent linkages (Cys7-Cys29, Cys13-Cys34, and Cys17-Cys36) are critical for maintaining the tertiary structure, tightly packing the α-helix against the β-sheet. rcsb.orgwikipedia.org This compact structure, often referred to as a "knottin," ensures the toxin's stability and correctly orients the key residues for receptor interaction. uniprot.orguniprot.org The analysis of its hydropathy profile power spectra further supports a structural motif composed of an N-terminal β-strand, a central α-helix, and a C-terminal β-strand region that forms a β-sheet. nih.gov

Table 1: Secondary Structure of Noxiustoxin
Structural ElementResidue RangeReference
α-helix10-20 rcsb.org
β-sheet Strand 12-3 rcsb.org
β-sheet Strand 225-30 rcsb.org
β-sheet Strand 333-38 rcsb.org

Identification of Key Amino Acid Residues and Structural Motifs Governing Function

The functional surface of Noxiustoxin, which interacts with potassium channels, is defined by a specific constellation of amino acid residues. Through techniques like site-directed mutagenesis, researchers have pinpointed several key residues that are critical for the toxin's binding affinity and blocking activity. nih.gov

Studies have shown that the N-terminal portion of the toxin is integral to its active site. wikipedia.org Specifically, alanine (B10760859) scanning mutagenesis identified residues Lysine-6 (K6) and Threonine-8 (T8) at the N-terminal end as being directly involved in the toxin's interaction with rat brain synaptosome membranes and Kv1.1 potassium channels. nih.gov In the main body of the toxin, Lysine-28 (K28) plays a crucial role. nih.gov Furthermore, the C-terminal tripeptide, consisting of Tyrosine-Asparagine-Asparagine (YNN), was also found to be essential for these interactions. nih.gov The functional importance of these residues is highlighted by the fact that their mutation or deletion significantly reduces the toxin's ability to block its target channels. nih.gov The residue Ala27 is considered structurally equivalent to Gly26 in related toxins and is thought to be important in defining the orientation of the helix and the β-sheet. acs.org

Table 2: Key Functional Residues of Noxiustoxin
Residue/MotifLocationFunctional RoleReference
Lysine-6 (K6)N-terminusInteraction with K+ channels nih.gov
Threonine-8 (T8)N-terminusInteraction with K+ channels nih.gov
Lysine-28 (K28)CoreInteraction with K+ channels nih.gov
Tyr-Asn-Asn (YNN)C-terminusInteraction with K+ channels nih.gov
Alanine-27 (A27)CoreDefines orientation of helix and sheet acs.org

Computational Molecular Modeling and Docking Simulations with Target Receptors

To gain a deeper understanding of the molecular interactions between Noxiustoxin and its target ion channels, computational molecular modeling and docking simulations are employed. nih.govnih.gov These in silico techniques build upon the experimentally determined 3D structure to predict how the toxin binds to its receptor on a molecular and energetic level. researchgate.netplos.org

These simulations model the interaction of Noxiustoxin with the outer vestibule of potassium channels, such as Kv1.3 and the human ether-à-go-go-related gene (hERG) channel. nih.govnih.gov Studies using scorpion toxins as probes have revealed that the external vestibule of the Kv1.3 channel is a shallow, saucer-shaped depression where the toxin binds. nih.gov For Ergtoxin (Noxiustoxin), its specific receptor site has been mapped to the pore-forming P-region of the hERG channel. nih.gov Chimeric channel studies have demonstrated that this region is essential for the toxin's inhibitory effect. nih.gov Docking simulations can predict specific intermolecular contacts, such as hydrogen bonds and electrostatic interactions, between the key residues of Noxiustoxin (like K6, K28) and residues within the channel's pore loop, providing a structural basis for the toxin's high affinity and blocking mechanism. nih.govnih.gov

Comparative Structural Analysis with Other Scorpion Toxins

The structure of Noxiustoxin is best understood when compared with other members of the α-KTx family of scorpion toxins. rcsb.org These toxins share a common evolutionary origin and, consequently, a conserved three-dimensional fold, yet exhibit distinct specificities for different types of potassium channels. nih.govnih.gov

Noxiustoxin shares significant sequence identity with other well-characterized toxins, including margatoxin (B612401), kaliotoxin, charybdotoxin (B568394), and iberiotoxin. wikipedia.orgnih.gov Despite these similarities, subtle structural differences account for their varied pharmacological profiles. Comparative analysis of the 3D structures of Noxiustoxin and its homologues reveals a variability in the relative orientation between the α-helix and the β-sheet, as well as a potential for the helix to bend. rcsb.org These variations, along with differences in the surface electrostatic potential and the identity of non-conserved residues in the interaction surface, are thought to fine-tune the toxins' selectivity for different K+ channel subtypes. acs.orgnih.gov

Across this family of toxins, certain residues are highly conserved, underscoring their structural or functional importance. These invariably include the six cysteine residues that form the disulfide core, a glycine (B1666218) at position 26, and a lysine (B10760008) at position 28 (Noxiustoxin K28), which is a critical residue for channel interaction. nih.gov

Table 3: Sequence Identity of Noxiustoxin (NTX) with Other α-KTx Toxins
ToxinSequence Identity with NTXReference
Margatoxin79% wikipedia.org
C. limpidus limpidus toxin 164% nih.gov
Kaliotoxin51% wikipedia.org
Charybdotoxin49% wikipedia.org
Iberiotoxin38% wikipedia.org

Molecular Mechanism of Action of Centruroides Noxius Toxin 3 Noxiustoxin/ergtoxin on Ion Channels

Identification of Specific Ion Channel Targets

Noxiustoxin (B1180526) exhibits a remarkable selectivity for certain types of ion channels, primarily targeting voltage-gated potassium (K+) channels. medchemexpress.comjneurosci.orgmdpi.comwikipedia.orgscispace.comspandidos-publications.comresearchgate.netnih.gov This specificity is a key characteristic that makes it a valuable tool for studying the structure and function of these channels.

Selectivity for Voltage-Gated Potassium (K+) Channels

Noxiustoxin is a potent blocker of voltage-gated potassium (K+) channels. medchemexpress.comjneurosci.orgmdpi.comscispace.comspandidos-publications.comresearchgate.netnih.govnih.gov It also demonstrates activity against calcium-activated potassium channels. medchemexpress.comwikipedia.org The toxin's interaction with these channels is reversible, meaning it can associate and dissociate from its target. wikipedia.org Research has shown that Noxiustoxin from Centruroides noxius Hoffmann venom effectively blocks these channels. wikipedia.org The primary action of Noxiustoxin is to decrease the permeability of K+ ions through the channel pore. wikipedia.org

Targeted Modulation of Ether-à-go-go-Related Gene (ERG) K+ Channels (e.g., hERG1)

A significant target of Noxiustoxin is the Ether-à-go-go-Related Gene (ERG) family of K+ channels, particularly the human ERG1 (hERG1) channel. medchemexpress.comspandidos-publications.com A peptide isolated from Centruroides noxius venom, named Ergtoxin, specifically inhibits ERG channels from different species and tissues with high potency. researchgate.net This specific blockade of ERG channels highlights the toxin's potential as a pharmacological tool for investigating the physiological roles of these channels, which are critical in cardiac function and neuronal activity. jneurosci.orgnih.govresearchgate.netphysiology.org The interaction of Ergtoxin with hERG channels is characterized by a 1:1 stoichiometry and high affinity. researchgate.net

Interaction with Specific Kv1.x Subtypes (e.g., Kv1.2)

Noxiustoxin also interacts with specific subtypes of the Kv1 family of voltage-gated potassium channels. researchgate.netnih.gov It has been shown to block channels containing Kv1.2 and Kv1.3 subunits. mdpi.comnih.gov Specifically, Noxiustoxin inhibits Kv1.2 and Kv1.3 channels. ebiohippo.com Another toxin from Centruroides noxius, Cobatoxin-1 (CoTX1), demonstrates potent inhibition of rat Kv1.2 channels. uni-ulm.de This indicates that various toxins from this scorpion's venom have distinct but sometimes overlapping selectivities for different Kv1 channel subtypes.

Characterization of Toxin-Receptor Binding Sites

The binding of Noxiustoxin to its target ion channels involves specific sites on both the toxin and the channel. jneurosci.orgresearchgate.netjcu.edu.auuniprot.org The toxin is thought to physically occlude the channel pore by binding to the external vestibule. mdpi.comillinois.edu

Research suggests that the active site of Noxiustoxin is located near its N-terminal portion. wikipedia.orgnih.gov A synthetic nonapeptide corresponding to the N-terminal sequence of Noxiustoxin was found to produce similar toxic effects to the native toxin, whereas a C-terminal fragment did not. nih.gov This indicates that the N-terminal region is crucial for its biological activity. nih.gov For Ergtoxin, a key residue on its interacting surface with the hERG channel has been identified. uniprot.org Docking experiments with Cobatoxin-1 suggest the involvement of several key residues in its interaction with the rat Kv1.2 channel. uni-ulm.de

Modulation of Ion Channel Gating and Kinetic Properties

Noxiustoxin modulates the function of ion channels by altering their gating and kinetic properties. medchemexpress.comjneurosci.orgwikipedia.orgscispace.comspandidos-publications.comresearchgate.net This modulation primarily manifests as a blockage of ion flow.

Inhibition of Ion Current Flow (e.g., IC50 determination for channel activity)

Noxiustoxin inhibits the flow of potassium ions through the channel pore. medchemexpress.comspandidos-publications.comresearchgate.net The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to block 50% of the ion current.

The IC50 values for Noxiustoxin vary depending on the specific ion channel subtype. For instance, Ergtoxin inhibits ERG channels with an IC50 of approximately 16 nM. researchgate.net Noxiustoxin blocks Kv1.3 channels with an IC50 of around 360 nM. medchemexpress.com Another report indicates that Noxiustoxin blocks Kv1.2 with an IC50 of approximately 2 nM and Kv1.3 with an IC50 of about 1 nM. mdpi.com In ramified microglial cells, Noxiustoxin blocked voltage-gated outward K+ currents with an IC50 value of 0.81 nM. nih.gov Cobatoxin-1 inhibits rat Kv1.2 channels with a Kd value of 27 nM. uni-ulm.de

It's noteworthy that the blockade of K+ channels by Noxiustoxin is sometimes incomplete, even at high concentrations. wikipedia.org For example, high concentrations of CnErg1 result in an incomplete block of hERG currents. researchgate.net The blocking action of Noxiustoxin can also be concentration-dependent, being voltage-independent at lower concentrations and voltage-dependent at higher concentrations. wikipedia.org

ToxinTarget ChannelReported IC50/Kd
Noxiustoxin (Ergtoxin)ERG Channels~16 nM (IC50) researchgate.net
NoxiustoxinKv1.3~360 nM (IC50) medchemexpress.com
NoxiustoxinKv1.2~2 nM (IC50) mdpi.com
NoxiustoxinKv1.3~1 nM (IC50) mdpi.com
NoxiustoxinMicroglial K+ channels0.81 nM (IC50) nih.gov
Cobatoxin-1rat Kv1.227 nM (Kd) uni-ulm.de

Impact on Channel Activation and Inactivation Kinetics

Toxin 3 from Centruroides noxius, identified as both Noxiustoxin (NTX) and Ergtoxin depending on the specific K+ channel target, modulates the gating kinetics of voltage-gated potassium channels primarily by altering their activation and deactivation processes rather than inducing a simple pore block.

Studies on Ergtoxin, the component of C. noxius venom that specifically targets ether-a-go-go-related gene (ERG) K+ channels, reveal a significant impact on channel kinetics. When applied to cells expressing ERG channels, Ergtoxin induces a noticeable slowing of the deactivation time course. researchgate.net This effect is observable when comparing current traces before and after toxin application, where the tail currents, representing the closing of channels upon repolarization, decay more slowly in the presence of the toxin. researchgate.net This suggests that the toxin stabilizes the open state of the channel or hinders the conformational changes required for it to close.

The blocking action of these toxins is often voltage-dependent. For instance, the block of ERG channels by Ergtoxin is influenced by the membrane potential. researchgate.net Similarly, Noxiustoxin's effect on certain K+ channels is concentration-dependent, exhibiting voltage-independent blocking at concentrations below 1.5 μM and voltage-dependent blocking at higher concentrations. wikipedia.org The voltage-dependence implies that the toxin's binding or efficacy is altered by the conformational state of the channel (resting, open, or inactivated), which is in turn governed by the membrane voltage. researchgate.net Research on Ergtoxin shows that the percentage of block can vary significantly depending on the voltage protocol applied, indicating a differential affinity for various states of the channel. researchgate.net

Unlike toxins that primarily affect the fast inactivation of channels, Ergtoxin does not significantly alter the steady-state activation curve of ERG channels. researchgate.net The midpoint of the activation curve (V1/2) remains largely unchanged, indicating that the toxin does not change the voltage sensitivity of channel opening but rather interferes with the subsequent closing (deactivation) process. researchgate.net

Table 1: Kinetic and Affinity Data for Centruroides noxius Toxins on K+ Channels

Toxin NameTarget ChannelReported IC₅₀Primary Kinetic EffectVoltage Dependence of BlockReference
ErgtoxinERG K+ Channels16 ± 1 nMSlows deactivation kineticsYes researchgate.net
Noxiustoxin (NTX)Voltage-gated K+ channelsNot specified in nMDecreases K+ permeabilityYes (at concentrations >1.5 μM) wikipedia.org

Influence on the Ion Channel Pore Region

Toxins from the α-KTx family, which includes Noxiustoxin, typically function by physically occluding the external vestibule of the potassium channel pore. mdpi.commdpi.com This "pore-blocking" mechanism prevents the flow of K+ ions through the channel. The toxin acts like a plug, inserting a key residue into the selectivity filter of the channel, thereby inhibiting ion conduction. mdpi.com

The interaction is stabilized by a series of electrostatic and hydrophobic contacts between the toxin and the channel's outer mouth. uni-ulm.de A critical feature for many scorpion toxins in this family is a functional dyad of two amino acid residues: a lysine (B10760008) that physically enters the pore and a hydrophobic residue (like tyrosine or phenylalanine) that interacts with the hydrophobic surface around the pore entrance. uni-ulm.de For Noxiustoxin, the active site is believed to be located near its N-terminal portion. wikipedia.org Experiments with a synthetic nonapeptide corresponding to the N-terminal sequence of Noxiustoxin (NTX₁₋₉) produced intoxication symptoms similar to the native toxin, supporting the importance of this region in its biological activity. wikipedia.org

While the precise residues for Noxiustoxin's interaction are not as extensively mapped as for other toxins, its high sequence similarity to toxins like charybdotoxin (B568394) and margatoxin (B612401) (49% and 79% identity, respectively) suggests a conserved mechanism. wikipedia.orgmdpi.com In these related toxins, a specific lysine residue (often at position 27) is known to be crucial for occluding the pore by interacting directly with the K+ ions within the selectivity filter. mdpi.com The binding is further stabilized by a ring of basic residues on the toxin that interact with acidic residues on the channel's turret region, contributing to the toxin's high affinity and specificity. uni-ulm.de The ion-conducting pore itself is typically formed by the S5 and S6 transmembrane segments and the re-entrant P-loop from each of the four channel subunits. mdpi.com The toxin binds to this multi-subunit entrance, effectively capping the permeation pathway. mdpi.commdpi.com

Electrophysiological Methodologies for Functional Characterization

The primary method for functionally characterizing the effects of toxins like Noxiustoxin and Ergtoxin on ion channels is cellular electrophysiology, particularly the patch-clamp technique. scielo.brnih.gov Developed by Neher and Sakmann in the late 1970s, this powerful method allows for the direct measurement of ion flow through single or populations of ion channels in a cell membrane. nih.govplymsea.ac.uk

The technique involves using a glass micropipette with a very fine tip (around 1 micrometer in diameter) to form a high-resistance "giga-seal" with the cell membrane. plymsea.ac.uk This seal electrically isolates a small patch of the membrane, allowing an amplifier to measure the minuscule electrical currents (in the picoampere range) that flow as individual channels open and close. plymsea.ac.uk

Several configurations of the patch-clamp technique are used to study toxin-channel interactions. plymsea.ac.uk The "cell-attached" mode allows for recording from channels in their native cellular environment, while "excised-patch" configurations (inside-out and outside-out) enable the experimental manipulation of the solution on either the intracellular or extracellular side of the membrane, which is crucial for studying how toxins and ions compete for the binding site. scielo.br For toxins that act on the extracellular side of the channel, like Noxiustoxin, the "outside-out" and "whole-cell" configurations are particularly valuable. scielo.br

Whole-Cell Patch Clamp Recordings in Heterologous Expression Systems

The whole-cell patch-clamp configuration is a cornerstone for characterizing the pharmacology of ion channel toxins. mdpi.com This method is frequently paired with heterologous expression systems, where the gene for a specific ion channel subtype (e.g., Kv1.2, Kv1.3, or hERG) is introduced into a host cell line that does not normally express it. core.ac.uknih.gov Common host cells include Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney (HEK293) cells, or Xenopus laevis oocytes. nih.govnih.gov This approach allows researchers to study the effect of a toxin on a single, known type of ion channel in isolation, avoiding the complexity of native tissues that express multiple channel subtypes. scielo.br

In a whole-cell recording, after forming a giga-seal, a brief pulse of suction is applied to rupture the membrane patch, providing the micropipette with low-resistance electrical access to the entire cell interior. plymsea.ac.uk The cell's interior dialyzes with the solution filling the pipette, allowing control over the intracellular ionic composition. plymsea.ac.uk A voltage-clamp amplifier is then used to control the cell's membrane potential and record the macroscopic currents flowing through all the channels on the cell surface. mdpi.com

To assess a toxin's effect, researchers record baseline currents by applying specific voltage protocols (e.g., depolarizing pulses from a holding potential of -80 mV to +50 mV to activate potassium channels). mdpi.com Subsequently, a solution containing the toxin is perfused into the bath, and the changes in the current's amplitude and kinetics are recorded. nih.gov This allows for the determination of key pharmacological parameters, such as the toxin's affinity (IC₅₀), the kinetics of block development, and its voltage dependency. researchgate.netnih.gov

Table 2: Example Solutions for Whole-Cell Patch Clamp Recordings of K+ Channels

Solution ComponentTypical Extracellular (Bath) Solution (in mM)Typical Intracellular (Pipette) Solution (in mM)PurposeReference
NaCl145-Main extracellular cation, maintains osmolarity mdpi.comcore.ac.uk
KCl5-Maintains K+ gradient core.ac.uk
KF or K-Aspartate-140-150Primary intracellular charge carrier (K+) core.ac.uk
CaCl₂2.51-8.7Charge carrier, cofactor for some channels core.ac.uk
MgCl₂12Cofactor, blocks certain channels core.ac.uk
HEPES105-10pH buffer (typically to pH 7.2-7.4) core.ac.uk
EGTA-10-11Chelates Ca²⁺ to control its intracellular concentration core.ac.uk
Glucose5.5-Energy source for the cell core.ac.uk

Transcriptomic and Genetic Basis of Centruroides Noxius Toxin 3 Noxiustoxin/ergtoxin Production

Global Transcriptome Analysis of Scorpion Venom Glands

Transcriptome analysis provides a snapshot of all the gene transcripts (messenger RNA) present in a specific tissue at a specific time, revealing which genes are active. For scorpions, this technique has been instrumental in cataloging the vast diversity of venom components without the need for laborious protein purification. scirp.orgplos.org

A landmark study on the Mexican scorpion Centruroides noxius involved a large-scale transcriptomic analysis using a pyrosequencing platform. plos.orgnih.gov Researchers constructed cDNA libraries from RNA extracted from the venom glands (telsons) both before and after venom extraction, as well as from the scorpion's body with the telson removed. plos.org This comprehensive approach allowed for the discrimination between genes specifically expressed in the venom gland and those with more general "housekeeping" functions.

The analysis yielded over three million sequencing reads, which were assembled into nearly 19,000 isogroups (clusters of related transcript sequences). plos.orgnih.gov A significant finding was that approximately 23.8% of the assembled transcripts were specific to the telson, indicating a substantial portion of the gland's genetic machinery is dedicated to venom production. nih.gov In contrast, only 3.5% of transcripts were body-specific, with the majority (73%) being expressed in both tissue types. nih.gov This highlights the venom gland as a highly specialized organ for synthesizing a wide array of molecules. plos.orgnih.gov The quality and completeness of such transcriptome assemblies are often validated using metrics like BUSCO (Benchmarking Universal Single-Copy Orthologs), which checks for the presence of a set of expected genes. For instance, a high-quality assembly for the venom gland of Hottentotta zagrosensis showed 96.4% complete arthropod BUSCOs. nih.govfrontiersin.org

Table 1: Summary of Transcriptome Sequencing for Centruroides noxius

ParameterValueReference
Sequencing PlatformPyrosequencing plos.org
Total Sequencing Reads> 3,000,000 plos.orgnih.gov
Assembled Isogroups~19,000 plos.orgnih.govfrontiersin.org
Telson-Specific Transcripts23.8% nih.gov
Body-Specific Transcripts3.5% nih.gov
Ubiquitous Transcripts (Telson & Body)73.0% nih.gov

Identification of Toxin Gene Families and Isogroups Encoding K+ Channel Modulators

Within the vast dataset generated by transcriptome analysis, bioinformatic annotation is used to identify sequences that code for known protein families. In the C. noxius transcriptome, 72 isogroups, representing just 0.4% of the total unique transcripts, were identified as being similar to previously reported animal toxins. plos.orgnih.gov These toxins are categorized into families based on their structure and molecular target.

The most abundant and medically important toxins in Buthidae scorpions, including C. noxius, are those that modulate ion channels (Na+, K+, Ca2+, Cl-). plos.orgnih.gov The K+ channel toxins (KTxs) from C. noxius are particularly well-characterized and include Noxiustoxin (B1180526) (also known as toxin 3 or alpha-KTx 2.1), Ergtoxins, and Cobatoxins. plos.orguniprot.orgnih.gov These peptides are typically short, ranging from 29 to 41 amino acids, and are stabilized by three or four disulfide bridges, forming a characteristic three-dimensional structure. nih.gov

Computational analysis and sequence comparison have allowed these toxins to be clustered into distinct subfamilies. nih.gov For example, Cobatoxins 1 and 2, isolated from C. noxius venom, share less than 40% sequence identity with other known alpha-K-toxins, leading to the proposal that they constitute a new subfamily, alpha-KTx subfamily 9. nih.gov This ongoing discovery of new toxin families and subfamilies from transcriptomic data underscores the immense diversity of scorpion venom. nih.gov For example, a study on Hadogenes troglodytes discovered 11 novel K+-channel toxin-like peptides. nih.gov

Table 2: K+ Channel Toxin Families and Peptides in Centruroides noxius

Toxin FamilySpecific PeptidesKey CharacteristicsReference
alpha-KTxNoxiustoxin (Toxin 3), Ergtoxins, CobatoxinsShort peptides (29-41 aa), 3-4 disulfide bridges, block K+ channels. plos.orgnih.govnih.gov
alpha-KTx subfamily 9Cobatoxin 1, Cobatoxin 2Proposed new subfamily; <40% identity to other alpha-KTxs. nih.gov

Differential Gene Expression Profiles during Venom Synthesis

Transcriptomics allows not only for the identification of genes but also for the quantification of their expression levels. By comparing the transcriptomes of venom glands in different physiological states, researchers can understand how venom is synthesized and replenished. A study on C. noxius compared transcript abundance in venom glands before venom extraction (active gland) and after venom extraction (replenishing gland). plos.orgnih.gov

The statistical analysis revealed that 3% of the assembled isogroups showed significantly higher expression levels in the active gland, while 2% had higher expression in the replenishing gland. plos.orgnih.gov This indicates a dynamic and regulated process of gene expression, where different sets of genes are activated to maintain the venom arsenal.

Studies on other scorpion species provide further insights into differential expression. In Centruroides vittatus, venom composition and gene expression change with age (ontogeny). researchgate.net Venom from adult scorpions was found to be 2.7 times more potent than that from immature ones. researchgate.net Transcriptomic analysis revealed that this difference was correlated with differential expression of toxin genes; sodium channel modulators were generally more highly expressed in adults, whereas potassium channel modulators were more prominent in the expression profiles of immature scorpions. researchgate.net Similarly, a comparison between juvenile and adult Androctonus crassicauda scorpions identified 963 differentially expressed transcripts, with 558 being up-regulated in adults, affecting pathways related to metabolism, growth, and melanogenesis. nih.govnih.gov These findings collectively show that the venom's composition is not static but is modulated by factors like venom depletion and developmental stage.

Genomic Organization and Predicted Regulatory Elements of Toxin Genes

While transcriptomics reveals the expressed genes, genomics provides the blueprint, showing how these genes are organized in the chromosomes and what regulatory elements control their expression. Although a complete genome for C. noxius is not yet fully detailed in the provided search results, analysis of the closely related striped bark scorpion, Centruroides vittatus, offers significant clues. nih.gov

The C. vittatus genome assembly revealed that toxin genes are not randomly scattered but are often found in specific regions. nih.gov One 35 kb contig, for example, contained five tandemly arranged paralogs of a putative sodium toxin gene, separated by 3-8 kb of intervening genomic sequence. nih.gov This pattern strongly suggests that gene duplication is a major evolutionary mechanism for generating toxin diversity. nih.govnih.gov The genes were also found on both the positive and negative DNA strands, indicating that genomic rearrangements like inversions may also play a role. nih.gov

In contrast to the duplicated sodium toxin genes, the putative potassium toxin genes in C. vittatus were located on different contigs and did not show evidence of tandem duplication. nih.gov This suggests that different evolutionary pressures and mechanisms may shape the genomic architecture of different toxin families. The analysis of toxin gene cDNAs, such as that for cobatoxin 1 from C. noxius, reveals a common structure for scorpion toxin genes: they encode a precursor protein (pro-toxin) that includes a signal peptide, a propeptide, and the mature toxin sequence. nih.gov These elements are crucial for directing the toxin to the correct cellular secretion pathway and for its proper folding and maturation.

Post-Translational Processing and Maturation Pathways of Pro-toxins

The journey from a gene to a functional toxin does not end with transcription and translation. The initial polypeptide chain, or pro-toxin, must undergo several post-translational modifications (PTMs) to become a mature, active molecule. nih.govnih.gov These modifications are critical for the toxin's stability, specificity, and potency.

One of the most common and important PTMs in scorpion venom peptides is C-terminal amidation. nih.govresearchgate.net This process involves a series of enzymatic steps that convert a C-terminal glycine (B1666218) residue into an amide group, which can protect the peptide from degradation and is often essential for its biological activity. researchgate.net The cDNA for cobatoxin 1 from C. noxius provides a clear example: it encodes the mature peptide followed by two additional amino acids that are cleaved to facilitate the amidation of the final toxin. nih.gov Transcriptomic studies have identified the genes for the enzymes responsible for this process in C. noxius venom glands, including Peptidylglycine alpha-hydroxylating monooxygenase (PHM) and Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). researchgate.net

Other crucial PTMs include the cleavage of the signal peptide and propeptide, and the correct formation of disulfide bridges. nih.gov The signal peptide directs the nascent pro-toxin into the endoplasmic reticulum for secretion, after which it is cleaved off. The propeptide may play a role in ensuring the correct folding of the toxin before it too is removed. The precise pairing of cysteine residues to form disulfide bonds is essential for establishing the stable three-dimensional structure, or "knottin" fold, that is characteristic of many scorpion toxins and is fundamental to their ability to bind to specific ion channel targets. nih.govnih.gov

Compound Names

Research Applications of Centruroides Noxius Toxin 3 Noxiustoxin/ergtoxin

Utilization as Molecular Probes for Ion Channel Structure-Function Studies

The high specificity and affinity of Noxiustoxin (B1180526)/Ergtoxin for certain types of ion channels make it an invaluable molecular probe. researchgate.netnih.gov Toxins, in general, have been instrumental in revealing a great deal about channel structure and how mutations or altered regulation can lead to human pathologies. nih.govmdpi.com The compact, stable structure of these peptides, defined by disulfide bonds, allows for precise interactions with their target channels. nih.govnih.gov

Researchers utilize Noxiustoxin/Ergtoxin to:

Map Binding Sites: By observing how the toxin binds to a channel, scientists can identify the external vestibule and pore-forming regions of the channel protein. nih.govsemanticscholar.org The interaction often involves a "functional dyad" on the toxin, typically a lysine (B10760008) residue near an aromatic or hydrophobic residue, which physically occludes the ion-conducting pore of the channel. nih.gov

Identify Critical Residues: Mutagenesis studies, where amino acids on either the toxin or the channel are systematically changed, reveal which residues are critical for the binding interaction. This provides a detailed map of the toxin-receptor interface at the molecular level. nih.govsemanticscholar.org

Understand Channel Gating: The binding of Noxiustoxin/Ergtoxin can stabilize specific conformations of the ion channel, providing insights into the dynamic movements the channel undergoes during its gating process (opening, closing, and inactivation). nih.gov For instance, Ergtoxin specifically inhibits ether-a-go-go-related gene (ERG) K+ channels, which are crucial for the repolarization phase of action potentials in neurons and cardiac cells. researchgate.netresearchgate.net Studying this specific blockade helps to elucidate the unique structural features of ERG channels. researchgate.net

The structural information gleaned from these studies is paramount for understanding the fundamental biology of ion channels and for the rational design of new drugs. nih.govescholarship.org

Development of Novel Pharmacological Tools for Ion Channel Research

The exquisite potency and selectivity of venom-derived peptides like Noxiustoxin/Ergtoxin for specific ion channel subtypes make them powerful pharmacological tools. nih.govmdpi.com They allow researchers to functionally isolate and study a particular channel type, even in a complex system with many other channel types present. researchgate.netresearchgate.net

Key applications in this area include:

Discerning Isoform Selectivity: Ergtoxin was identified as a specific inhibitor of ERG channels, with an IC₅₀ of 16 nM, and shows no sequence homology with other known scorpion toxins, highlighting its unique pharmacological profile. researchgate.net This allows for the specific investigation of ERG channel function in various tissues like the heart and brain. researchgate.netresearchgate.net

Competitive Displacement Assays: Radio- or fluorescently-labeled versions of toxins are used in binding assays. nih.gov These labeled probes allow scientists to screen for new, unknown compounds (from natural sources or synthetic libraries) that can bind to the same channel. If a new compound displaces the labeled toxin, it indicates that it targets the same site, leading to the discovery of novel ligands. nih.gov

Template for Drug Design: The stable scaffold of Noxiustoxin/Ergtoxin, with its defined three-dimensional structure, serves as an excellent template for bioengineering. nih.govmdpi.com Scientists can create synthetic or chimeric versions of the toxin to enhance its selectivity for a specific channel subtype or to improve its stability for potential therapeutic use. nih.gov

The development of such specific tools is crucial for dissecting the complex roles of different ion channels in cellular electrophysiology. nih.govuq.edu.au

Mechanistic Insights into Ion Channel Function in Physiological and Pathophysiological States

By selectively blocking specific ion channels, Noxiustoxin/Ergtoxin provides profound insights into the role of these channels in both normal physiological processes and in disease states (channelopathies). researchgate.netsemanticscholar.orgnih.gov The ability to inhibit a channel and observe the functional consequences is a cornerstone of physiological research. scielo.brijbs.com

Physiological Roles: The blockade of Kv1.3 channels by related toxins has been shown to inhibit T-lymphocyte activation, demonstrating the crucial role of this channel in the immune response. nih.govnih.gov Similarly, the specific inhibition of ERG channels by Ergtoxin helps clarify their function in regulating neuronal firing patterns and the heart's rhythm. researchgate.netwikipedia.org Disruptions in ERG channel function are linked to Long QT Syndrome, a potentially fatal cardiac arrhythmia. nih.gov

Pathophysiological Mechanisms: Ion channels are increasingly recognized as therapeutic targets for a wide range of diseases, including autoimmune disorders, diabetes, and hypertension. mdpi.comnih.gov Noxiustoxin and its relatives that target channels like Kv1.3 are being investigated for their potential as immunosuppressants. nih.govnih.gov By blocking Kv1.3 channels on T-cells, these toxins can prevent the cellular activation required for an autoimmune attack, offering a potential treatment strategy for conditions like multiple sclerosis and rheumatoid arthritis. nih.gov The use of these toxins in animal models allows researchers to validate specific ion channels as drug targets and to understand the downstream consequences of their modulation in a living organism. ijbs.comnih.gov

These applications underscore the transition of Noxiustoxin/Ergtoxin from a component of scorpion venom to a sophisticated tool that illuminates fundamental biological processes and paves the way for new therapeutic strategies. nih.govsemanticscholar.org

Q & A

Q. What methodologies are used to identify and characterize toxin 3 (Cn3) in Centruroides noxius venom?

Toxin 3 (Cn3) is identified through transcriptomic analysis of venom glands, which reveals toxin-coding transcripts. For example, pyrosequencing of C. noxius venom gland cDNA libraries identified 72 toxin-like isogroups, including sequences homologous to known scorpion toxins . Cloning and sequencing of toxin-encoding cDNAs (e.g., via Sanger sequencing) are critical for confirming peptide sequences and distinguishing isoforms . Proteomic approaches, such as Edman degradation or mass spectrometry, validate toxin expression at the protein level .

Q. What is the proposed mechanism of action of toxin 3 (Cn3) on ion channels?

While the exact target of Cn3 remains under investigation, cross-reactivity studies with neutralizing antibodies suggest it may interact with voltage-gated sodium (Nav) or potassium (Kv) channels. For example, the single-chain antibody fragment scFv 6009F neutralizes C. noxius venom by binding to Cn3 and other toxins, implying shared epitopes with Nav/Kv channel-targeting toxins like Cn2 (a β-toxin blocking Nav1.6) . Electrophysiological assays (e.g., patch-clamp) using heterologously expressed channels are essential to confirm Cn3’s ion channel specificity .

Advanced Research Questions

Q. How can structural biology techniques elucidate the interaction between toxin 3 (Cn3) and ion channels?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal for resolving toxin structures. For instance, the solution structure of Cn2 (a β-toxin) was determined using 2D NMR and energy minimization, revealing a conserved scaffold with solvent-exposed hydrophobic and charged residues critical for channel binding . Similar approaches can be applied to Cn3, with mutagenesis studies (e.g., alanine scanning) to identify functional residues. Molecular docking simulations further predict toxin-channel interfaces .

Q. What experimental approaches are used to study antibody cross-reactivity with toxin 3 (Cn3)?

Directed evolution of single-chain antibody fragments (scFvs) combined with surface plasmon resonance (SPR) measures affinity maturation. For example, scFv 9004G neutralizes Cn2 by binding a 15-residue epitope overlapping its channel-binding site . Competitive ELISA or fluorescence-based assays can test cross-reactivity of such antibodies with Cn3 . Epitope mapping via hydrogen-deuterium exchange mass spectrometry (HDX-MS) further identifies shared binding regions .

Q. How do transcriptomic analyses reveal the evolutionary context of toxin 3 (Cn3) in Centruroides noxius?

Comparative venom gland transcriptomics across scorpion species highlights conserved toxin families and lineage-specific adaptations. In C. noxius, toxin genes evolve faster than housekeeping genes, suggesting strong selective pressure for venom diversification . Phylogenetic analysis of toxin sequences (e.g., using maximum likelihood) can trace Cn3’s evolutionary relationship to homologs in other Buthidae species .

Methodological Recommendations

  • For toxin identification: Combine high-throughput sequencing with proteomic validation to distinguish expressed toxins from transcriptional noise .
  • For functional studies: Use in vitro electrophysiology paired with in vivo toxicity assays (e.g., LD50 in murine models) to link structure to function .
  • For antibody development: Employ phage display libraries and affinity maturation to engineer scFvs with broad specificity against Cn3 and related toxins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.